molecular formula C21H15N3 B2749062 11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile CAS No. 732288-04-9

11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2749062
CAS No.: 732288-04-9
M. Wt: 309.372
InChI Key: DBWOUZUGUHDRBC-UHFFFAOYSA-N
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Description

11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a heterocyclic compound with a complex structure that includes a cyclopropyl group, a phenyl group, and a pyrido[1,2-a]benzimidazole core. This compound has a molecular formula of C21H15N3 and a molecular weight of 309.36 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, it involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is unique due to the presence of the cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its stability under various conditions .

Properties

IUPAC Name

3-cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c22-13-17-16(14-10-11-14)12-20(15-6-2-1-3-7-15)24-19-9-5-4-8-18(19)23-21(17)24/h1-9,12,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWOUZUGUHDRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC4=CC=CC=C4N3C(=C2)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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